molecular formula C11H12O3 B3033944 (E)-4-[2-Methoxyphenyl]-3-butenoic acid CAS No. 127404-71-1

(E)-4-[2-Methoxyphenyl]-3-butenoic acid

Cat. No. B3033944
CAS RN: 127404-71-1
M. Wt: 192.21 g/mol
InChI Key: VSIWHKCWVQBSOV-GQCTYLIASA-N
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Description

(E)-4-[2-Methoxyphenyl]-3-butenoic acid, also known as 4-methoxyphenylacrylic acid (MPA), is an important organic compound in the field of organic chemistry. It is a monocarboxylic acid and an unsaturated compound with a conjugated double bond system. MPA has several applications in the field of organic synthesis, such as in the synthesis of polymers, resins, dyes, and pharmaceuticals. In addition, it has been used in the production of food additives, fragrances, and pesticides. Furthermore, MPA has been studied for its potential therapeutic benefits, including its ability to act as an anti-inflammatory and anti-cancer agent.

Scientific Research Applications

MPA has been studied extensively for its potential therapeutic benefits. In particular, it has been investigated for its anti-inflammatory and anti-cancer properties. In animal studies, MPA has been found to reduce inflammation and reduce the growth of tumor cells. Additionally, it has been shown to have anti-bacterial and anti-fungal properties, and has been used to treat infections caused by certain bacteria and fungi. MPA has also been studied for its potential to act as an antioxidant, and its ability to protect cells from oxidative damage.

Mechanism of Action

The mechanism of action of MPA has not been fully elucidated. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, MPA has been found to inhibit the activity of several other enzymes, such as 5-lipoxygenase (5-LOX) and lipoxygenase (LOX). These enzymes are involved in the production of leukotrienes, which are inflammatory mediators. Furthermore, MPA has been found to inhibit the activity of several transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
MPA has been found to have several biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, reduce the growth of tumor cells, and protect cells from oxidative damage. Additionally, it has been found to inhibit the activity of several enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and lipoxygenase (LOX). Furthermore, MPA has been found to modulate the expression of several genes, which may be involved in its anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

MPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is relatively stable and can be stored for long periods of time. Furthermore, it is soluble in a variety of solvents, making it easy to work with in the laboratory. However, there are some limitations to using MPA in laboratory experiments. It is a relatively weak acid and is not very soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, it is a highly reactive compound and can easily be oxidized or polymerized.

Future Directions

The potential therapeutic benefits of MPA have only recently been explored, and there is still much to be learned about this compound. Future research should focus on elucidating the mechanism of action of MPA and its potential to act as an anti-inflammatory, anti-cancer, and antioxidant agent. Additionally, further research should be conducted to explore the potential of MPA to modulate the expression of genes involved in inflammation and cancer. Additionally, future studies should focus on the potential of MPA to act as a drug delivery system, and its potential to be used in the treatment of various diseases. Finally, further research should be conducted to explore the potential of MPA to be used in the production of polymers, resins, dyes, and pharmaceutical

properties

IUPAC Name

(E)-4-(2-methoxyphenyl)but-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-10-7-3-2-5-9(10)6-4-8-11(12)13/h2-7H,8H2,1H3,(H,12,13)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIWHKCWVQBSOV-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-[2-Methoxyphenyl]-3-butenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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